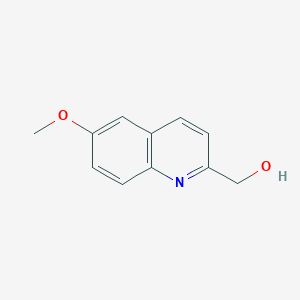

6-methoxy-2-Quinolinemethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-2-Quinolinemethanol is a quinoline derivative characterized by a methoxy group at position 6 and a hydroxymethyl (-CH2OH) group at position 2 of the quinoline ring. This compound is synthesized via the reduction of methyl 6-methoxy-2-arylquinoline-4-carboxylate esters using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under nitrogen, followed by hydrolysis with 10% NaOH and purification via column chromatography .

Its structural features, particularly the hydroxymethyl group, make it a candidate for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-Quinolinemethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-Quinolinemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 6-Methoxy-2-quinolinecarboxylic acid.

Reduction: 6-Methoxy-2-tetrahydroquinolinemethanol.

Substitution: Various substituted quinoline derivatives

Scientific Research Applications

6-Methoxy-2-Quinolinemethanol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of fluorescent sensors and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Methoxy-2-Quinolinemethanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects

Comparison with Similar Compounds

The following table and analysis compare 6-Methoxy-2-Quinolinemethanol with structurally related quinoline derivatives, emphasizing synthesis, physicochemical properties, and biological activities.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Insights

6-Methoxy-2-methylquinoline

- Structural Difference : Replaces the hydroxymethyl group with a methyl group at position 2.

- Its higher melting point (61–65°C) suggests greater crystallinity .

6-Methoxyquinoline

- Structural Difference : Lacks substituents at position 2.

- Impact : The simpler structure may limit its utility in targeted therapies but enhances its role as a versatile intermediate in organic synthesis. Its low melting point (18–20°C) reflects lower molecular symmetry .

6-Methoxy-2(1H)-quinolinone

- Structural Difference : Features a ketone at position 2 instead of hydroxymethyl.

- Impact : The ketone group introduces electrophilicity, making it a candidate for nucleophilic reactions. However, its biological activity remains unexplored in the provided literature .

6-Methoxy-2-methylquinoline-4-thiol

- Structural Difference : Incorporates a thiol (-SH) group at position 4.

- Impact : The thiol group enhances redox activity and metal-binding capacity, which could be exploited in catalytic or antimicrobial applications. However, synthetic details and biological data are sparse .

6-Methyl-2-(2H-tetrazol-5-yl)quinoline

- Structural Difference : Substitutes position 2 with a tetrazole ring.

- Impact : Tetrazoles mimic carboxylic acids, improving metabolic stability and bioavailability. This makes the compound a promising scaffold in medicinal chemistry, though specific studies are lacking .

Biological Activity

6-Methoxy-2-quinolinemethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and as a P-glycoprotein (P-gp) inhibitor. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of quinoline derivatives with methanol under acidic conditions. The compound's structure includes a quinoline ring system, which is known for its pharmacological properties, particularly in anticancer and antimicrobial activities.

2.1 Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various human cancer cell lines. For instance, research evaluated its activity against multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive gastric carcinoma cells (EPG85-257P). The results indicated that while many synthesized compounds showed low to moderate toxicity, specific derivatives, such as 5a and 5b, displayed significant P-gp inhibitory activity, outperforming verapamil by 1.3-fold and 2.1-fold, respectively .

The mechanism behind the anticancer activity of this compound is believed to involve the inhibition of P-glycoprotein, a protein that plays a crucial role in drug efflux and resistance in cancer cells. By inhibiting this protein, the compound enhances the accumulation of chemotherapeutic agents within cancer cells, thereby increasing their efficacy .

3.1 In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including cell cycle arrest at the G2/M phase. Flow cytometry analysis revealed that treatment with this compound led to significant cell cycle alterations and increased apoptotic markers in treated A2780 cancer cells .

3.2 Comparative Analysis

A comparative analysis of different quinoline derivatives indicates that those with additional functional groups exhibit enhanced biological activity. For example, compounds with hydroxyl or methoxy substitutions on the quinoline ring showed improved cytotoxicity against resistant cancer cell lines compared to their unsubstituted counterparts .

4. Pharmacokinetic Properties

Table 1: Pharmacokinetic Properties of this compound Derivatives

| Compound | Human Intestinal Absorption | P-gp Inhibition Activity | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| 5a | Good | High | 15 |

| 5b | Good | Higher than verapamil | 12 |

| Parent Compound | Moderate | Moderate | 30 |

Data derived from multiple studies evaluating pharmacokinetic properties and biological activities.

5. Conclusion

The compound this compound demonstrates promising biological activity, particularly as an anticancer agent through its ability to inhibit P-glycoprotein and induce apoptosis in cancer cells. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its efficacy and expanding its therapeutic applications.

Properties

CAS No. |

133772-26-6 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(6-methoxyquinolin-2-yl)methanol |

InChI |

InChI=1S/C11H11NO2/c1-14-10-4-5-11-8(6-10)2-3-9(7-13)12-11/h2-6,13H,7H2,1H3 |

InChI Key |

RBWCZEZVRCZXCF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.